Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₂₄O₆, monoisotopic mass: 348.157288 Da) is a substituted benzofuran derivative characterized by a tert-butyl group at position 2 and a 2-ethoxy-2-oxoethoxy substituent at position 5 of the benzofuran core . The compound’s structure includes an ethyl ester at position 3, contributing to its lipophilicity. Its ChemSpider ID is 824198, and it is identified under multiple synonyms, including ethyl 2-[2-(tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yloxy]acetate .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-6-22-15(20)11-24-12-8-9-14-13(10-12)16(18(21)23-7-2)17(25-14)19(3,4)5/h8-10H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFJDYYXVFQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via cyclocondensation reactions involving substituted phenols and α,β-unsaturated carbonyl compounds. A widely adopted approach involves the acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For instance, 2-tert-butyl-4-hydroxyacetophenone can undergo cyclization with ethyl propiolate in the presence of potassium tert-butoxide to form the benzofuran scaffold. This step leverages the electron-donating tert-butyl group to direct electrophilic substitution at position 2, while the ester moiety at position 3 is introduced in situ via the propiolate reagent.
Key Reaction Conditions:
- Solvent: Anhydrous ethanol or tetrahydrofuran
- Temperature: 80–100°C under reflux
- Catalyst: Potassium carbonate or sodium hydride
- Yield: 65–78%
Functionalization at Position 5: Introducing the 2-Ethoxy-2-Oxoethoxy Group
Position 5 of the benzofuran core is functionalized via nitration followed by reduction and etherification. Nitration of the intermediate ethyl 2-tert-butyl-1-benzofuran-3-carboxylate using nitric acid in sulfuric acid selectively introduces a nitro group at position 5 (para to the oxygen atom). Subsequent reduction with hydrogen gas over palladium-on-carbon yields the corresponding amine, which is diazotized and hydrolyzed to form a hydroxyl group.
The hydroxyl group is then alkylated via Williamson ether synthesis using ethyl bromoacetate. This step requires careful control of base strength to avoid ester hydrolysis:
Reaction Protocol:
- Substrate: 5-hydroxy intermediate (1 equiv)
- Alkylating agent: Ethyl bromoacetate (1.2 equiv)
- Base: Potassium carbonate (2 equiv)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 60°C for 6–8 hours
- Yield: 70–85%
Optimization of Ester Stability During Synthesis
The ethoxycarbonyl group at position 3 is susceptible to hydrolysis under basic conditions. To preserve this functionality, saponification-sensitive steps (e.g., nitro reduction) are conducted in neutral or mildly acidic media. For example, catalytic hydrogenation of the nitro group is preferred over metal-acid reductions to prevent ester cleavage. Additionally, anhydrous conditions are maintained during etherification to minimize competing hydrolysis of the ethyl bromoacetate reagent.
Alternative Routes via Friedel-Crafts Acylation
Patents describe a Friedel-Crafts acylation approach to introduce acyloxy groups directly onto the benzofuran core. While originally developed for benzoyl derivatives, this method can be adapted for the 2-ethoxy-2-oxoethoxy group by substituting phosgene with ethyl chlorooxalate. The reaction proceeds as follows:
- Acylation: Benzofuran intermediate + ethyl chlorooxalate → Acylated complex
- Hydrolysis: Controlled acid hydrolysis to yield the target ester
Advantages:
- Avoids multi-step functionalization at position 5
- Higher regioselectivity due to directing effects of the tert-butyl group
Limitations:
- Requires strict temperature control (–20°C to 0°C) to prevent side reactions
- Lower yield (55–65%) compared to stepwise methods
Spectroscopic Characterization and Quality Control
Successful synthesis is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Critical spectral data include:
- ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.45 (t, 3H, CH₂CH₃), 4.45 (q, 2H, OCH₂CO), 6.95 (d, 1H, aromatic), 7.82 (s, 1H, aromatic)
- ¹³C NMR: 172.5 ppm (ester carbonyl), 161.2 ppm (furan oxygen-linked carbon)
Impurity profiling via high-performance liquid chromatography (HPLC) is essential, particularly to detect residual starting materials or hydrolyzed byproducts.
Industrial-Scale Considerations
Large-scale synthesis necessitates modifications to laboratory protocols:
- Solvent Recovery: Ethanol and DMF are distilled and reused to reduce costs.
- Catalyst Recycling: Palladium catalysts from hydrogenation steps are recovered via filtration and reactivation.
- Process Safety: Exothermic reactions (e.g., nitration) require jacketed reactors with precise temperature control.
Environmental and Regulatory Compliance
Waste streams containing heavy metals (e.g., palladium) or acidic byproducts must be neutralized and treated according to local regulations. The compound’s environmental impact is mitigated by optimizing atom economy (current processes achieve ~68%) and replacing dichloromethane with greener solvents like ethyl acetate in later stages.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran core or the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzofurans.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. The presence of both triazole and thiadiazole rings enhances its bioactivity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide | A549 (Lung) | TBD |
| Other Thiadiazole Derivatives | SK-MEL-2 (Skin) | 4.27 |
| Other Thiadiazole Derivatives | MCF-7 (Breast) | 0.28 |
The anticancer mechanism is attributed to the inhibition of DNA synthesis and interaction with proteins involved in cell proliferation .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. The triazole and thiadiazole rings contribute to this effect by disrupting cell wall synthesis and inhibiting nucleic acid synthesis in bacteria and fungi .
Agricultural Applications
Research has indicated that derivatives of this compound may serve as effective pesticides or fungicides due to their ability to inhibit fungal growth and bacterial infections in crops. This application is particularly relevant in the context of developing sustainable agricultural practices.
Anticancer Evaluation
A study by Alam et al. (2011) evaluated several thiadiazole derivatives against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3). The study highlighted that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity .
Interaction with Tubulin
Another investigation focused on the interaction of thiadiazoles with tubulin, revealing that certain derivatives could effectively inhibit tubulin polymerization. This property suggests potential applications as antitubulin agents in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Bromo and acetyloxy substituents (e.g., ) increase electrophilicity at adjacent positions, whereas the ethoxy-oxoethoxy group in the target compound may enhance hydrogen-bonding interactions .
- Crystallinity : The target compound’s extended planar conformation and C–H···O hydrogen bonds (observed in analogues ) suggest stable crystal packing, similar to brominated derivatives .
Biological Activity
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Structure and Formula:
- Molecular Formula: C18H22O6
- Molar Mass: 334.36 g/mol
- CAS Number: 384374-99-6
The compound features a benzofuran core with various substituents that may influence its biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of benzofuran derivatives, including this compound. Research indicates that certain benzofuran derivatives exhibit significant inhibitory effects against various bacterial strains. For instance, a related compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using standard assays such as MTT. Results indicated that at concentrations below 150 µM, the compound exhibited minimal cytotoxicity against normal cell lines (3T3), which is promising for further therapeutic development .
| Compound | Cytotoxicity (3T3 cell line) IC50 (µM) |
|---|---|
| This compound | >150 |
Enzyme Inhibition
The biological evaluation also included investigations into enzyme inhibition. Compounds similar to this compound have been shown to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. The inhibition of this enzyme could have implications for managing conditions like diabetes .
Case Study 1: Antimalarial Activity
A related study focused on the antimalarial properties of benzofuran derivatives, highlighting their effectiveness against Plasmodium falciparum. The study demonstrated that specific structural features contributed to enhanced antimalarial activity, suggesting that this compound could be explored for similar therapeutic applications .
Case Study 2: Toxicological Profile
The toxicological profile of this compound was assessed through various in vivo and in vitro studies. These studies indicated that the compound possesses a favorable safety margin, with minimal adverse effects observed at therapeutic doses. This is particularly relevant for future clinical applications .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate?
The synthesis involves multi-step organic reactions, including:
- Friedel-Crafts acylation to introduce the tert-butyl group.
- Esterification to attach the ethoxy-2-oxoethoxy substituent using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Q. Optimization strategies :
- Monitor reaction progress using TLC with UV visualization.
- Adjust solvent polarity (e.g., dichloromethane for solubility) and temperature (40–60°C for esterification) to improve yields (typically 50–70%) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should researchers prioritize?
Primary methods :
- ¹H/¹³C NMR : Identify substituents (e.g., tert-butyl δ ~1.4 ppm; ethoxy δ ~4.2–4.4 ppm) and confirm benzofuran core aromaticity (δ ~6.8–7.5 ppm) .
- IR spectroscopy : Detect ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calculated: ~394.4 g/mol) .
Q. Data prioritization :
- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in substituent positioning .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but limited in water. Use DMSO for biological assays (≤10% v/v to avoid cytotoxicity) .
- Stability :
- Hydrolyzes under strong acidic/basic conditions. Store at –20°C in inert atmospheres.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) leveraging the benzofuran scaffold’s π-π stacking potential .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations (AMBER force field) .
- Key parameters : Binding energy (ΔG ≤ –8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg120 in COX-2) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzofuran derivatives?
Case example : Discrepancies in IC₅₀ values against kinase targets may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity but reduce solubility .
- Conformational flexibility : Use NOESY NMR to analyze spatial proximity between ethoxy and tert-butyl groups, which may sterically hinder target binding .
Q. Resolution :
- Synthesize analogs with systematic substituent variations (e.g., replacing tert-butyl with cyclopropyl) and compare activity .
- Apply QSAR models to quantify contributions of lipophilicity (clogP) and polar surface area (PSA) .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells; 48–72 hr exposure) .
- Anti-inflammatory : COX-2 inhibition ELISA (compare with celecoxib) .
- Cytotoxicity control : Measure lactate dehydrogenase (LDH) release in non-cancerous cells (e.g., HEK293) .
Q. Data interpretation :
- Normalize results to solvent controls and validate with positive controls (e.g., doxorubicin for anticancer assays) .
Q. How can crystallography and SHELX refine the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water, 1:1).
- SHELX workflow :
- ORTEP visualization : Confirm dihedral angles between benzofuran and substituents (e.g., tert-butyl orientation) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
